REACTION_CXSMILES
|
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH3:11][C:12]12[CH2:22][CH:16]3[CH2:17][C:18]([CH3:21])([CH2:20][C:14]([CH2:23][OH:24])([CH2:15]3)[CH2:13]1)[CH2:19]2.CCN(CC)CC>C(Cl)Cl.O>[CH3:21][C:18]12[CH2:17][CH:16]3[CH2:22][C:12]([CH3:11])([CH2:13][C:14]([CH:23]=[O:24])([CH2:15]3)[CH2:20]1)[CH2:19]2
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
18.75 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC12CC3(CC(CC(C1)(C3)C)C2)CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
NaH2PO4
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at −78° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After final addition the reaction mixture
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
CUSTOM
|
Details
|
the reaction at −78° C. for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 30 min at −78° C
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction was then warmed to rt
|
Type
|
CUSTOM
|
Details
|
The DCM layer was separated
|
Type
|
WASH
|
Details
|
washed twice with 1N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3(CC(CC(C1)(C3)C)C2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.58 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |